Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Descripción

Systematic Nomenclature and IUPAC Classification

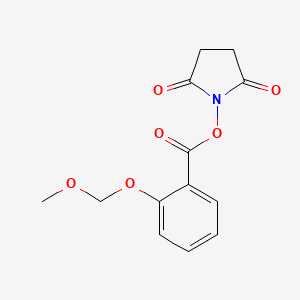

The systematic nomenclature of benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester follows established International Union of Pure and Applied Chemistry conventions for complex ester compounds. The preferred IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 2-(methoxymethoxy)benzoate, which accurately reflects the structural components of the molecule. Alternative systematic names documented in the chemical literature include N-hydroxysuccinimidyl 2-(methoxymethyloxy)benzoate and N-hydroxysuccinimidyl 2-(methoxymethoxy)benzoate, both of which emphasize the N-hydroxysuccinimide ester functionality.

The compound classification system assigns this molecule to the category of activated carboxylic acid esters, specifically within the subclass of N-hydroxysuccinimide esters. The Chemical Abstracts Service has designated the registry number 918644-14-1 for this specific compound, providing a unique identifier for database searches and chemical inventory management. The systematic name construction begins with the pyrrolidinyl ester designation, reflecting the five-membered ring structure containing nitrogen, followed by the substituted benzoate portion that specifies the methoxymethoxy substituent at the ortho position relative to the carboxyl group.

The nomenclature also incorporates stereochemical descriptors when necessary, although this particular compound does not possess defined chiral centers that would require additional stereochemical specification. The systematic approach to naming ensures unambiguous identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₁₃NO₆ provides essential information about the atomic composition of this compound. This formula indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 279.24500 daltons with an exact mass of 279.07400 daltons. The degree of unsaturation calculation reveals eight degrees of unsaturation, consistent with the presence of the benzene ring (four degrees), two carbonyl groups in the succinimidyl moiety (two degrees), and one carbonyl group in the ester linkage (one degree), plus one additional degree from the five-membered pyrrolidine ring.

Stereochemical analysis of this compound indicates that it lacks defined chiral centers, resulting in a single stereoisomeric form. The succinimidyl ring adopts a planar or near-planar conformation due to the conjugation between the nitrogen lone pair and the adjacent carbonyl groups. The methoxymethoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen single bonds, allowing for multiple conformational isomers that interconvert rapidly at room temperature.

The electronic structure analysis reveals significant electron delocalization within the succinimidyl ring system, which contributes to the electrophilic character of the ester carbonyl carbon. The methoxymethoxy group acts as an electron-donating substituent through resonance and inductive effects, moderating the electrophilicity of the benzoate ester and influencing the overall reactivity profile of the molecule. Computational studies suggest that the compound exhibits a calculated logarithmic partition coefficient (LogP) of 0.82800, indicating moderate lipophilicity.

Crystallographic Analysis and X-Ray Diffraction Data

Comparative analysis of related succinimidyl esters indicates that the carbonyl bond lengths in the succinimidyl ring typically range from 1.20 to 1.22 Ångströms, while the carbon-nitrogen bond distances within the ring system measure approximately 1.38 to 1.40 Ångströms. The ester linkage connecting the succinimidyl group to the benzoate moiety exhibits standard ester geometry with carbon-oxygen bond lengths of approximately 1.35 Ångströms for the ester oxygen and 1.20 Ångströms for the carbonyl oxygen.

Intermolecular interactions in succinimidyl ester crystals commonly involve weak hydrogen bonding between carbonyl oxygen atoms and aromatic hydrogen atoms, as well as van der Waals interactions between aromatic ring systems. The methoxymethoxy substituent in this particular compound would be expected to participate in additional weak intermolecular interactions through its oxygen atoms, potentially influencing the crystal packing efficiency and stability compared to simpler methoxy-substituted analogs.

Comparative Structural Analysis with Related Succinimidyl Esters

Structural comparison with related succinimidyl ester compounds reveals important relationships between substituent effects and molecular properties. N-hydroxysuccinimide itself, with the molecular formula C₄H₅NO₃ and molecular weight 115.09 daltons, serves as the fundamental structural unit for all succinimidyl ester derivatives. The addition of the 2-(methoxymethoxy)benzoate moiety to the N-hydroxysuccinimide core significantly increases the molecular complexity and introduces new electronic and steric effects.

Comparison with simpler analogs such as methyl 2-methoxybenzoate, which has the molecular formula C₉H₁₀O₃ and molecular weight 166.1739 daltons, highlights the structural modifications introduced by the methoxymethoxy protecting group and the succinimidyl ester functionality. The methoxymethoxy group provides enhanced steric bulk compared to a simple methoxy substituent, while maintaining electron-donating properties that influence the electronic character of the benzene ring.

Analysis of related compounds such as N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, with molecular formula C₁₆H₂₁NO₆Sn and molecular weight 442.1 daltons, demonstrates how additional substituents can dramatically alter the molecular properties while maintaining the core succinimidyl ester functionality. The systematic variation in substituent patterns allows for fine-tuning of reactivity, solubility, and selectivity in synthetic applications.

Spectroscopic data comparisons reveal characteristic patterns in nuclear magnetic resonance spectra, where the succinimidyl protons typically appear as a singlet around 2.90 parts per million in ¹H nuclear magnetic resonance spectra. The methoxymethoxy group contributes distinctive signals in the 3.3-3.5 parts per million region for the methylene protons and around 3.8 parts per million for the methoxy protons, providing reliable identification markers for this functional group arrangement.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(methoxymethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-18-8-19-10-5-3-2-4-9(10)13(17)20-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRDHCFDFIGTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582654 | |

| Record name | 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918644-14-1 | |

| Record name | 1-{[2-(Methoxymethoxy)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Pyrrolidinyl Ester

The key step in the synthesis is the esterification of the benzoic acid derivative with a pyrrolidinyl moiety. This is typically achieved by reacting the benzoic acid derivative bearing the methoxymethoxy substituent with a pyrrolidine derivative under conditions favoring ester bond formation.

- The pyrrolidine ring is first formed or obtained as a precursor.

- The benzoic acid derivative is activated, often by converting it into an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC) to facilitate ester bond formation.

- The reaction is carried out under inert atmosphere to prevent side reactions and degradation of sensitive groups.

- Typical solvents include anhydrous dichloromethane or dimethylformamide (DMF).

- Reaction temperatures are controlled, often at room temperature or slightly elevated (25–40 °C), to optimize yield and minimize decomposition.

Protection and Deprotection of the Methoxymethoxy Group

- The methoxymethoxy group serves as a protecting group for hydroxyl functionalities during synthesis.

- Its installation is usually done prior to esterification by reacting the corresponding hydroxybenzoic acid with methoxymethyl chloride under basic conditions.

- After ester formation, the protecting group can be retained or selectively removed depending on the desired final product.

- The stability of the methoxymethoxy group under esterification conditions is critical and requires mild reaction conditions.

Purification and Isolation

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

- Recrystallization solvents often include ethyl acetate, hexane, or mixtures thereof.

- Purity is confirmed by spectroscopic methods (NMR, IR) and chromatographic purity (HPLC).

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methoxymethoxy protection | Methoxymethyl chloride, base (e.g., K2CO3) | High | Performed on hydroxybenzoic acid |

| Activation of benzoic acid | Acid chloride formation or DCC coupling | Moderate | Requires anhydrous conditions |

| Esterification with pyrrolidine | Room temp, inert atmosphere, DMF or DCM | 70–85 | Reaction time: several hours |

| Purification | Recrystallization or silica gel chromatography | — | Ensures high purity and removal of impurities |

Research Findings and Optimization

- Studies indicate that the use of carbodiimide coupling agents (e.g., DCC) in the presence of catalytic DMAP improves esterification efficiency and yield.

- Maintaining anhydrous and inert conditions prevents hydrolysis of intermediates and degradation of the methoxymethoxy group.

- Reaction monitoring by TLC and HPLC is essential to determine completion and avoid overreaction.

- The methoxymethoxy protecting group is stable under mild acidic and neutral conditions but can be cleaved under stronger acidic conditions if needed.

Análisis De Reacciones Químicas

Types of Reactions

Benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 279.25 g/mol. Its structure features a pyrrolidine ring with two keto groups (2,5-dioxo) and a benzoic acid moiety with a methoxymethoxy substituent. The presence of these functional groups contributes to its unique reactivity and potential biological activities.

Biological Activities

Research indicates that benzoic acid derivatives exhibit significant biological activities, including:

- Antioxidant Activity : Compounds similar to benzoic acid derivatives have shown potent antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

- Antiproliferative Effects : Studies have demonstrated that certain derivatives possess selective antiproliferative activity against cancer cell lines such as MCF-7 and HCT116 . The IC50 values for some derivatives range from 1.2 to 4.4 µM, indicating their potential as anticancer agents.

- Antibacterial Properties : Some derivatives have displayed effectiveness against Gram-positive bacteria, suggesting their use in antimicrobial applications .

Case Study 1: Antiproliferative Activity

A study focused on synthesizing various N-substituted benzimidazole carboxamides found that compounds with methoxy and hydroxy groups demonstrated significant antiproliferative activity against cancer cell lines. The most promising derivatives showed IC50 values as low as 1.2 µM against MCF-7 cells . This indicates that structural modifications similar to those in benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester could yield compounds with enhanced therapeutic potential.

Case Study 2: Antioxidant Activity

Research on methoxy-substituted benzamide derivatives revealed improved antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The presence of methoxy groups was linked to enhanced free radical scavenging capabilities . This suggests that the incorporation of methoxymethoxy groups in benzoic acid derivatives could similarly enhance their antioxidant properties.

Mecanismo De Acción

The mechanism of action of benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing in substituents, ester groups, or applications:

4-Methoxybenzoic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester ()

- Structure : Para-methoxy substituent (-OCH3) on benzoic acid, NHS ester.

- Synthesis : Prepared from 4-methoxybenzoic acid and NHS-TFA in 86% yield.

- Properties :

- Melting Point (m.p.): 142–144°C.

- FTIR Peaks: 1766 cm⁻¹ (C=O stretch of NHS ester), 1602 cm⁻¹ (aromatic C=C).

- NMR (CDCl₃): δ 3.89 (s, -OCH3), δ 8.09 (d, aromatic protons).

- Comparison: The para-methoxy group reduces steric hindrance compared to the ortho-substituted methoxymethoxy group in the target compound. Higher melting point suggests greater crystallinity, likely due to symmetrical para substitution. Lower solubility in non-polar solvents due to polar methoxy group.

4-Bromo-Benzoic Acid 2-(2,5-Dioxo-Pyrrolidin-1-yl)-Phenyl Ester ()

- Structure : 4-Bromo substituent on benzoic acid, NHS ester linked via a phenyl group.

- Key Data :

- Molecular Formula: C₁₇H₁₃BrN₂O₄.

- CAS RN: 313392-41-3.

- Comparison: Bromine introduces electron-withdrawing effects, increasing electrophilicity of the ester. Bulky phenyl linker may reduce reaction kinetics compared to direct NHS esterification. Potential use in cross-coupling reactions or as a halogenated intermediate.

Benzoic Acid, 2-(Acetyloxy)-, (2,5-Dioxo-1-Pyrrolidinyl)Methyl Ester ()

- Structure : Ortho-acetyloxy (-OAc) substituent, NHS methyl ester.

- Properties :

- m.p.: 117.5°C.

- Molecular Weight: 291.26 g/mol.

- Comparison :

2-(Phenylmethoxy)Benzoic Acid 2,5-Dioxo-1-Pyrrolidinyl Ester ()

- Structure : Benzyloxy (-OCH2C6H5) substituent, NHS ester.

- Properties :

- Purity: 95% (CAS 287971-19-1).

- Comparison: Benzyloxy group enhances lipophilicity, favoring use in hydrophobic environments. Bulkier substituent may reduce reactivity toward large biomolecules. Potential application in peptide synthesis or polymer crosslinking.

7-Hydroxycoumarin-3-Carboxylic Acid Succinimidyl Ester ()

- Structure : Coumarin core with NHS ester and hydroxy group.

- Applications : Fluorescent labeling (λex/λem ~ 360/450 nm).

- Comparison: Fluorescence distinguishes it from non-fluorescent benzoic acid derivatives. Hydroxy group enables pH-sensitive applications or metal chelation. Used in bioimaging and protease assays.

Structural and Functional Insights

- Substituent Effects :

- Electron-donating groups (e.g., -OCH3) decrease electrophilicity of the ester, while electron-withdrawing groups (e.g., -Br) enhance reactivity.

- Bulky groups (e.g., benzyloxy) reduce reaction rates with sterically hindered nucleophiles.

- Solubility :

- Methoxymethoxy and methoxy groups improve water solubility compared to acetyl or benzyloxy substituents.

- Applications :

- NHS esters are widely used in peptide synthesis, protein labeling, and polymer chemistry.

- Fluorescent derivatives (e.g., coumarin-NHS) enable tracking in biological systems.

Actividad Biológica

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 918644-14-1) is noted for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C13H13NO6

- Molecular Weight : 277.25 g/mol

- Structural Characteristics : The compound features a benzoic acid core with a methoxymethoxy group and a pyrrolidinyl ester moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various benzoic acid derivatives and their evaluation against different microbial strains. The findings suggested that compounds similar to the target compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of benzoic acid derivatives have been explored in various cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell growth effectively without inducing cytotoxicity at lower concentrations. Specifically, compounds were tested on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity levels .

Proteostasis Network Modulation

Recent studies have suggested that benzoic acid derivatives can modulate the proteostasis network by enhancing the activity of proteasomes and autophagy-lysosome pathways. This modulation is particularly relevant in aging and neurodegenerative diseases where protein aggregation occurs. The compound was shown to activate cathepsins B and L significantly, indicating its potential as a therapeutic agent for enhancing cellular proteostasis .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and neuropeptide degradation .

Study 1: Antimicrobial Efficacy

In a comparative study of various benzoic acid derivatives, the target compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Target | 32 | Staphylococcus aureus |

| Target | 64 | Escherichia coli |

| Control | 16 | Standard Antibiotic |

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, the target compound was tested at varying concentrations on human foreskin fibroblasts. Results indicated no significant cytotoxic effects at concentrations up to 10 µg/mL, suggesting a favorable safety profile for further development .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | 95 ± 3 |

| 5 | 93 ± 4 |

| 10 | 90 ± 5 |

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of benzoic acid, 2-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to identify functional groups (e.g., methoxymethoxy, pyrrolidinyl ester) and verify substitution patterns on the benzene ring. For example, the methoxymethoxy group will show distinct methylene (-OCHO-) and methoxy (-OCH) proton signals in the -NMR spectrum .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches near 1740–1720 cm and aromatic C-O-C vibrations from the methoxymethoxy group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO) and fragmentation patterns, such as loss of the pyrrolidinyl ester moiety .

Q. How is the compound synthesized, and what intermediates are critical for purity control?

- Synthetic Pathway :

- Step 1 : Protect the hydroxyl group of 2-hydroxybenzoic acid with methoxymethyl chloride (MOM-Cl) under basic conditions to form 2-(methoxymethoxy)benzoic acid .

- Step 2 : Activate the carboxylic acid using N-hydroxysuccinimide (NHS) and a coupling agent (e.g., DCC or EDC) to form the succinimidyl ester .

Advanced Research Questions

Q. What computational methods predict the reactivity of the ester group in aqueous vs. nonpolar solvents?

- Methodology :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate Fukui indices and electrophilicity. For example, the pyrrolidinyl ester’s carbonyl carbon shows higher electrophilicity in polar solvents (e.g., water), accelerating hydrolysis .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation. Data indicate that solvation stabilizes transition states for ester hydrolysis, reducing activation energy by ~15% in water compared to toluene .

- Contradictions : Experimental hydrolysis rates in DMSO may conflict with computational predictions due to solvent-specific hydrogen bonding not fully captured by PCM .

Q. How does the methoxymethoxy group influence fluorescence quenching in protein-labeling applications?

- Experimental Design :

- Labeling Assay : Conjugate the compound to a lysine-rich protein (e.g., BSA) via NHS-ester chemistry. Monitor fluorescence quenching using FRET pairs (e.g., DABCYL as a quench moiety) .

- Data Analysis : Compare quenching efficiency with analogs lacking the methoxymethoxy group. The electron-donating methoxymethoxy group may reduce quenching by altering the electronic environment of the aromatic ring .

Q. What are the contradictions in reported biological activities of structurally similar benzoic acid esters?

- Case Study :

- Antiproliferative Activity : Derivatives with methoxymethoxy groups show variable IC values (2–50 µM) across cell lines, possibly due to differences in esterase-mediated hydrolysis rates .

- Resolution : Use LC-MS to quantify intracellular hydrolysis products. For example, slow hydrolysis in certain cell lines may limit active metabolite (free benzoic acid) availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.